1-[4-(3,5-Dichlorophenoxy)-phenyl]-ethylamine hydrochloride
Overview
Description
Scientific Research Applications
Phenylethylamines: A Basis for Understanding
Research into phenylethylamines, a class of compounds related to 1-[4-(3,5-Dichlorophenoxy)-phenyl]-ethylamine hydrochloride, has been focused on the effects of repeated administration, including central nervous system (CNS) toxicity and tolerance development. These studies lay the groundwork for understanding the potential CNS interactions of similar compounds, highlighting the importance of investigating CNS toxicity and functional consequences for the organism (Woolverton, 1986).
Chlorophenols and Environmental Impact
Chlorophenols, which share structural similarities with the dichlorophenoxy group in the compound of interest, have been extensively reviewed in the context of Municipal Solid Waste Incineration (MSWI). These studies emphasize the precursor role of chlorophenols in the formation of dioxins, underlining the environmental implications and the potential toxicity associated with chlorophenols and their derivatives (Peng et al., 2016).
Antimicrobial Agents and Environmental Persistence
The compound triclosan, which shares functional group similarities with 1-[4-(3,5-Dichlorophenoxy)-phenyl]-ethylamine hydrochloride, is widely used as an antimicrobial agent. Research on triclosan has addressed its occurrence, toxicity, and degradation in the environment, highlighting its persistence and potential transformation into more toxic and persistent compounds. This research underscores the importance of understanding the environmental fate and toxicological effects of chemical compounds used in consumer products (Bedoux et al., 2012).
Herbicide Toxicity and Scientometric Analysis
The toxicity and environmental impact of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been the subject of scientometric reviews. These analyses provide insights into global research trends and gaps, particularly concerning the toxicology and mutagenicity of such compounds. This line of research is crucial for understanding the broader implications of chemical usage in agriculture and its potential risks to human health and the environment (Zuanazzi et al., 2020).
Safety and Hazards
properties
IUPAC Name |
1-[4-(3,5-dichlorophenoxy)phenyl]ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO.ClH/c1-9(17)10-2-4-13(5-3-10)18-14-7-11(15)6-12(16)8-14;/h2-9H,17H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXHCVBRZVKLJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=CC(=CC(=C2)Cl)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,5-Dichloro-phenoxy)-phenyl]-ethylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.